molecular formula C12H14ClN3S B7572895 5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine

5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine

Cat. No. B7572895
M. Wt: 267.78 g/mol
InChI Key: GXQIUYBTDGSJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is a heterocyclic organic compound that has a unique structure, which makes it an interesting molecule to study.

Mechanism of Action

The mechanism of action of 5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including protein kinase A, protein kinase C, and cyclin-dependent kinases. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine in lab experiments is its potent anti-cancer activity. This compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Another advantage of using this compound is its well-established synthesis method, which allows for the production of high yields of the compound. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage of this compound for in vivo experiments.

Future Directions

There are several future directions for research on 5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine. One area of research is to investigate the potential of this compound in combination therapy with other anti-cancer drugs. Another area of research is to study the mechanism of action of this compound in more detail to identify potential targets for cancer therapy. In addition, further studies are needed to determine the safe dosage of this compound for in vivo experiments.

Synthesis Methods

The synthesis of 5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine involves a multi-step process. The first step involves the reaction of 5-chlorothiophene-2-carbaldehyde with methylamine to form 5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-1H-imidazole-4-carbaldehyde. This intermediate is then reacted with 2-aminopyridine to form the final product, 5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine. The synthesis method is well-established, and the compound can be obtained in high yields.

Scientific Research Applications

5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine has been extensively studied for its potential in various research applications. One of the main research areas where this compound has been investigated is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity and can induce apoptosis in cancer cells. Other research areas where this compound has been studied include neurodegenerative diseases, infectious diseases, and inflammation.

properties

IUPAC Name

5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S/c1-15-8-14-10-7-16(5-4-11(10)15)6-9-2-3-12(13)17-9/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQIUYBTDGSJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1CCN(C2)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.